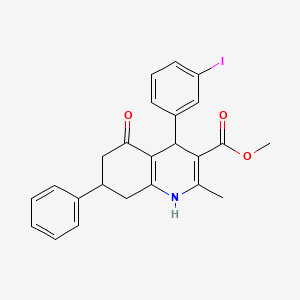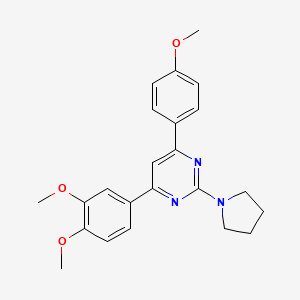
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CBDP) is a compound that belongs to the class of benzodioxinones. It has been found to exhibit various pharmacological properties, including anti-inflammatory, anticonvulsant, and analgesic effects. The compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood. However, studies have shown that it may act through the modulation of the endocannabinoid system. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to bind to CB1 and CB2 receptors, which are part of the endocannabinoid system. It has also been found to inhibit the activity of fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids.
Biochemical and Physiological Effects
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to reduce seizures and improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been found to have neuroprotective effects and to improve the survival of neurons.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been found to exhibit various pharmacological properties. However, there are also limitations to using N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in lab experiments. One limitation is that the compound has not been studied extensively in humans, so its safety and efficacy in humans are not fully understood. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has a relatively short half-life, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One direction is to further study its mechanism of action and how it modulates the endocannabinoid system. Another direction is to study its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease. In addition, further studies are needed to determine the safety and efficacy of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide in humans.
Métodos De Síntesis
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been synthesized using various methods, including the reaction of 1,4-benzoquinone with cyclopentylamine and the reaction of 1,4-benzoquinone with cyclopentylamine followed by reduction with sodium borohydride. The yield of N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide using these methods has been reported to be around 50-60%.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied extensively for its pharmacological properties. It has been found to exhibit anti-inflammatory, anticonvulsant, and analgesic effects. N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has also been found to have neuroprotective effects and to improve cognitive function. In addition, N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been studied for its potential use in the treatment of various neurological disorders, including epilepsy, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-14(15-10-5-1-2-6-10)13-9-17-11-7-3-4-8-12(11)18-13/h3-4,7-8,10,13H,1-2,5-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBHPKFGCVVUPLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2COC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6195562 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4986990.png)
![ethyl {[4-(benzoylamino)-2,5-dimethoxyphenyl]amino}(oxo)acetate](/img/structure/B4987002.png)
![N-{1-[1-(1-cyclopenten-1-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4987010.png)
![4-{[2-(isonicotinoylamino)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}benzoic acid](/img/structure/B4987014.png)
![N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(2-methylphenoxy)acetamide](/img/structure/B4987017.png)
![N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4987024.png)



![N-(3,4-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B4987050.png)

![N-allyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenoxy}acetamide](/img/structure/B4987061.png)
![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B4987064.png)
![methyl 2-{4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy}propanoate](/img/structure/B4987075.png)